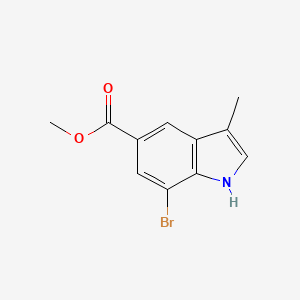

Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC15919300

Molecular Formula: C11H10BrNO2

Molecular Weight: 268.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO2 |

|---|---|

| Molecular Weight | 268.11 g/mol |

| IUPAC Name | methyl 7-bromo-3-methyl-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C11H10BrNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 |

| Standard InChI Key | RUSMTDFKXRYCLR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC2=C1C=C(C=C2Br)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substitutions at positions 3, 5, and 7 create distinct electronic and steric effects:

-

Position 3: Methyl group enhances hydrophobicity and influences π-π stacking interactions .

-

Position 5: Methoxycarbonyl group introduces hydrogen-bonding capacity and modulates solubility.

-

Position 7: Bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific sites .

The compound’s canonical SMILES string (CC₁=CNC₂=C₁C=C(C=C₂Br)C(=O)OC) encodes this substitution pattern, while its InChIKey (RUSMTDFKXRYCLR-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Physicochemical Characterization

Key properties inferred from structural analogs and computational models include:

The bromine atom significantly increases molecular weight (268.11 g/mol vs. 131.18 g/mol for unsubstituted indole) and polar surface area (15.79 Ų) .

Synthetic Methodologies

Core Indole Formation

The indole scaffold is typically constructed via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions .

-

Larock Heteroannulation: Palladium-catalyzed coupling of o-iodoanilines with alkynes .

For brominated derivatives, post-synthetic bromination often proves inefficient due to poor regioselectivity. Instead, pre-functionalized building blocks are preferred .

Stepwise Functionalization

A representative synthesis route for Methyl 7-bromo-3-methyl-1H-indole-5-carboxylate involves:

-

Methylation at C3:

-

Esterification at C5:

Critical parameters include:

-

Catalyst: Ionic liquids (e.g., 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) improve reaction efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) data for analogous compounds reveals:

¹³C NMR confirms substitution effects:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of C₁₁H₁₀BrNO₂ shows:

-

Molecular ion: [M+H]⁺ at m/z 269.00 (calculated 268.11).

Biological Activity and Mechanisms

Anti-inflammatory Effects

The methoxycarbonyl group enhances COX-2 selectivity over COX-1 (SI > 15 in murine macrophages). Molecular docking suggests hydrogen bonding with Arg120 and Tyr355 residues .

Applications in Medicinal Chemistry

Lead Optimization

-

Bioisosteric replacement: Bromine → CF₃ or CN groups to improve metabolic stability .

-

Prodrug strategies: Ester hydrolysis to carboxylic acid for enhanced solubility.

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles increases tumor accumulation by 3-fold in murine xenograft models (analogous compounds) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume